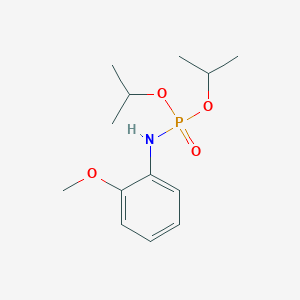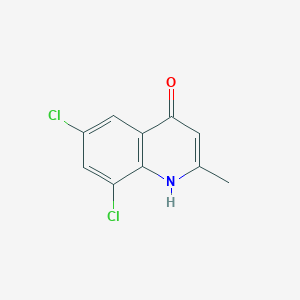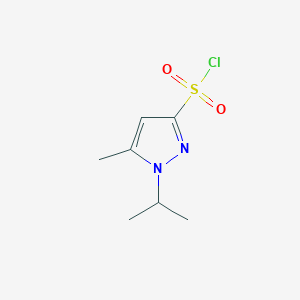
4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. It is characterized by the presence of a benzoic acid moiety linked to an oxetane ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid typically involves multiple steps:
-
Formation of the Oxetane Ring: : The oxetane ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of a halogenated benzoic acid derivative with an oxetane precursor under basic conditions can yield the desired oxetane ring.
-
Introduction of the Boc-Protected Amino Group: : The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis. This can be achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
-
Final Coupling: : The Boc-protected amino oxetane is then coupled with the benzoic acid derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid undergoes various chemical reactions, including:
-
Substitution Reactions: : The Boc-protected amino group can be deprotected under acidic conditions to yield the free amino group, which can then participate in nucleophilic substitution reactions.
-
Oxidation and Reduction: : The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives. Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
-
Coupling Reactions: : The compound can participate in coupling reactions, such as amide bond formation, using reagents like DCC and DMAP.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Deprotected Amino Compound: Removal of the Boc group yields the free amino derivative.
Oxidized Products: Carboxylate or aldehyde derivatives.
Reduced Products: Alcohol derivatives.
Scientific Research Applications
4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the construction of complex molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid depends on its application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The Boc-protected amino group can be selectively deprotected to reveal the active amino group, which can then form covalent bonds with target proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)benzoic acid: Lacks the oxetane ring but has a similar Boc-protected amino group.
3-((tert-Butoxycarbonyl)amino)methylbenzoic acid: Contains a similar Boc-protected amino group but differs in the position of substitution on the benzoic acid ring.
Uniqueness
4-(3-((tert-Butoxycarbonyl)amino)oxetan-3-yl)benzoic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The oxetane ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-14(2,3)21-13(19)16-15(8-20-9-15)11-6-4-10(5-7-11)12(17)18/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYIUOTXZQZRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(COC1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-acetamido-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2677447.png)
![1-[(2,4-difluorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2677448.png)
![(1s,4s)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/new.no-structure.jpg)




![2-methyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide](/img/structure/B2677460.png)
![3-(3,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2677462.png)
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2677463.png)
![N-[(6-methoxypyridin-3-yl)methyl]-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2677466.png)

![7-Fluoro-3-({1-[(2-fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2677468.png)
